![molecular formula C20H14ClNO B597241 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile CAS No. 1355247-40-3](/img/structure/B597241.png)
4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile” is a chemical compound with the molecular formula C20H14ClNO. It has a molecular weight of 319.78 and its IUPAC name is 2-chloro-4-(3-phenylmethoxyphenyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of “4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile” includes a benzyloxy group attached to a phenyl ring, which is further connected to a 2-chlorobenzonitrile group . Unfortunately, detailed structural analysis or 3D conformations are not available in the search results.Physical And Chemical Properties Analysis
The compound “4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile” has a molecular weight of 319.78 and a complexity of 411. It has a heavy atom count of 23 and a topological polar surface area of 33Ų .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
Tubulin Polymerization Inhibitory Activity
Some (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates were designed, synthesized, characterized by 1H, 13C NMR, and ESI-MS, and evaluated for tubulin polymerization inhibitory activity .
In Vitro Cytotoxicity
The same conjugates were also evaluated for in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, as well as a normal cell line (HEK-293T) .
Molecular Docking
The compounds were also tested to determine their binding modes at the colchicine-binding site of tubulin protein (PDB ID-3E22) .
In Silico ADME Prediction
The conjugates were subjected to in silico ADME prediction to assess their drug-like properties .
Bioactivity Study
A bioactivity study was conducted on the conjugates to evaluate their potential as therapeutic agents .
Wirkmechanismus
Target of Action
The primary target of 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile interacts with its target, EGFR kinase, by binding to the hinge region of the ATP binding site of the kinase . This interaction inhibits the kinase activity of EGFR, leading to a decrease in cell proliferation and growth.
Pharmacokinetics
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration This suggests that the compound may have good bioavailability when administered intravenously
Result of Action
The result of the action of 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile is a decrease in cell proliferation and growth. This is due to its inhibitory effect on EGFR kinase, which plays a crucial role in these cellular processes . Therefore, the compound may have potential therapeutic applications in conditions characterized by overactive EGFR signaling, such as certain types of cancer.
Eigenschaften
IUPAC Name |
2-chloro-4-(3-phenylmethoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO/c21-20-12-17(9-10-18(20)13-22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-12H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSIWQJLJUKVBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742763 |
Source
|
Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile | |
CAS RN |
1355247-40-3 |
Source
|
Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.